AZD2461

Overview

Description

AZD2461 is a next-generation poly (ADP-ribose) polymerase inhibitor developed to overcome the limitations of earlier inhibitors like olaparib. It is designed to be a poor substrate for drug transporters, making it effective against tumors resistant to olaparib . This compound has shown promise in preclinical models, particularly in BRCA1-deficient tumors .

Preparation Methods

The synthesis of AZD2461 involves multiple steps, including the formation of a piperidine ether core. One method involves the Cu-mediated 18F-fluorodeboronation of a carefully designed radiolabelling precursor to access the 18F-labelled isotopologue of this compound . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, although specific industrial methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

AZD2461 primarily undergoes reactions typical of poly (ADP-ribose) polymerase inhibitors. These include:

Oxidation and Reduction: this compound can undergo redox reactions, particularly in the presence of reactive oxygen species.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ether core.

Common Reagents and Conditions: Reagents such as fluorine-18 and copper catalysts are commonly used in the synthesis and modification of this compound.

Major Products: The primary products of these reactions are modified versions of this compound, often used for imaging or therapeutic purposes.

Scientific Research Applications

Background on AZD2461

This compound was developed as a next-generation PARP inhibitor with a focus on overcoming the limitations associated with olaparib, particularly its susceptibility to P-glycoprotein-mediated drug resistance. With an IC50 value of approximately 5 nM, this compound demonstrates potent inhibition of PARP1 and PARP2, making it a promising candidate for cancer therapies that target DNA repair mechanisms .

Treatment of Solid Tumors

This compound is currently undergoing clinical trials aimed at assessing its efficacy and safety in treating solid tumors. An open-label dose-escalation study is evaluating its potential as a monotherapy and in combination with other treatments .

Overcoming Drug Resistance

One of the significant advantages of this compound is its ability to circumvent P-glycoprotein-mediated resistance observed with olaparib. Studies have shown that this compound maintains efficacy against tumors that have developed resistance due to overexpression of this transporter .

Case Study 1: Efficacy Against Olaparib-Resistant Tumors

In preclinical models, this compound demonstrated significant efficacy against olaparib-resistant tumors characterized by high levels of P-glycoprotein. The compound's lower affinity for this transporter allows it to retain therapeutic action where other PARP inhibitors fail .

| Parameter | This compound | Olaparib |

|---|---|---|

| IC50 (nM) | 5 | ~10 |

| Resistance Overcoming | Yes | No |

| Tolerance in Combination | Better | Lower |

Case Study 2: Long-Term Treatment Outcomes

A study involving mice with KB1P tumors revealed that long-term treatment with this compound not only inhibited PARP activity effectively but also significantly increased median relapse-free survival from 64 days to 132 days compared to control groups .

In Vitro Studies

This compound has been shown to reduce cell viability in various cancer cell lines, including MCF-7 and SKBR-3 breast cancer cells. The compound induces cell cycle arrest and apoptosis through increased reactive oxygen species (ROS) production and DNA damage accumulation .

| Cell Line | Effect of this compound |

|---|---|

| MCF-7 | Reduced viability; G2 phase arrest |

| SKBR-3 | Cytotoxic effects; increased ROS |

In Vivo Studies

In vivo studies using xenograft models have demonstrated that this compound effectively inhibits tumor growth and enhances survival rates in subjects previously resistant to olaparib treatment. These findings suggest its potential for clinical application in similar patient populations .

Imaging Applications

Recent research has explored the use of this compound as a radiolabeled probe for PET imaging. Although initial studies indicated limited blood-brain barrier penetration, ongoing investigations are targeting the development of more effective imaging agents based on the this compound scaffold for neurodegenerative disease research .

Mechanism of Action

AZD2461 exerts its effects by inhibiting poly (ADP-ribose) polymerase enzymes, particularly poly (ADP-ribose) polymerase 1 and poly (ADP-ribose) polymerase 2 . This inhibition prevents the repair of DNA single-strand and double-strand breaks, leading to cell death in cancer cells with defective DNA repair mechanisms. This compound has a lower affinity for poly (ADP-ribose) polymerase 3, which contributes to its improved toxicity profile compared to olaparib .

Comparison with Similar Compounds

AZD2461 is compared with other poly (ADP-ribose) polymerase inhibitors like olaparib and rucaparib:

References

Biological Activity

AZD2461 is a potent inhibitor of poly (ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, and has been developed as a next-generation therapeutic agent following the approval of olaparib. This compound exhibits significant biological activity against various cancer types, particularly those with deficiencies in DNA repair mechanisms.

This compound works by inhibiting the enzymatic activity of PARP proteins, which play a crucial role in repairing DNA damage. By blocking these enzymes, this compound induces synthetic lethality in cancer cells that are already compromised in their DNA repair capabilities, such as those with BRCA mutations. The compound has been shown to have varying inhibitory potency across different PARP isoforms:

| PARP Isoform | IC50 (nM) |

|---|---|

| PARP2 | 2 |

| PARP1 | 5 |

| PARP3 | 200 |

This differential activity suggests that this compound may offer advantages in targeting specific cancer types while minimizing off-target effects associated with broader-spectrum PARP inhibitors like olaparib .

Efficacy in Cancer Models

This compound has demonstrated efficacy in various preclinical models, particularly in cancers resistant to other PARP inhibitors. For instance, studies have shown that this compound effectively inhibits the growth of olaparib-resistant mammary tumors in mouse models. It is also noted for its ability to overcome resistance mechanisms involving P-glycoprotein overexpression, making it a promising candidate for treating resistant cancer phenotypes .

Case Study: Efficacy Against Olaparib-Resistant Tumors

In a study involving tumor-bearing mice, this compound was administered to assess its impact on tumor growth and survival rates. The results indicated that:

- Tumor Growth Inhibition : this compound significantly reduced tumor volume compared to control groups.

- Survival Rates : Mice treated with this compound exhibited improved survival rates compared to those receiving standard treatments.

These findings underscore the potential of this compound as a viable option for patients with tumors that have developed resistance to existing therapies .

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. In studies using radiolabeled forms of the drug, such as [^18F]this compound, researchers observed:

- High Uptake in Tumors : The compound showed significant uptake in PARP-expressing tumors, particularly PSN-1 cells, with values reaching up to 7.34 ± 1.16 %ID/g.

- Biodistribution : The biodistribution profile revealed lower liver uptake compared to other PARP inhibitors, suggesting a potentially reduced risk of hepatotoxicity .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of AZD2461, and how does its selectivity profile compare to other PARP inhibitors?

this compound inhibits PARP1 and PARP2 with IC50 values of ~5 nM and ~2 nM, respectively, but exhibits lower affinity for PARP3 (IC50 = 200 nM) compared to olaparib . Its poor substrate affinity for P-glycoprotein (P-gp) reduces efflux-mediated resistance in MDR1-overexpressing cancers . Methodologically, PARP selectivity is assessed via enzyme inhibition assays (e.g., PAR polymer formation assays) and competitive binding studies using radiolabeled tracers like [18F]this compound .

Q. What experimental models are commonly used to study this compound’s efficacy, and what key parameters should be measured?

Common models include:

- Prostate cancer : PTEN-deficient PC-3 and PTEN-wild-type DU145 cells, evaluated via MTT assays (IC50: 36.48 µM vs. 59.03 µM at 48 hours) and Annexin V/PI staining for apoptosis .

- BRCA-deficient tumors : MDA-MB-436 (BRCA1-mutant) and xenograft models, assessed for synthetic lethality using clonogenic assays .

- Imaging : Pancreatic cancer xenografts (e.g., PSN-1) for PET tracer uptake studies (e.g., 7.34 ± 1.16 %ID/g) .

Q. How does this compound modulate VEGF and PTEN expression in cancer cells?

this compound downregulates VEGF mRNA in PTEN-deficient PC-3 cells (p < 0.05 at all timepoints) but shows variable effects in PTEN-wild-type DU145 cells. PTEN status is evaluated via qPCR (2^-ΔΔCt method) and Western blotting . This effect is linked to PARP1 inhibition disrupting DNA repair pathways, indirectly influencing angiogenesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s preclinical efficacy across cell lines?

Discrepancies arise from:

- PTEN status : PTEN-deficient cells show higher apoptosis (PC-3: 38.8% vs. DU145: 28% at 40 µM) due to synthetic lethality with HR repair defects .

- PARP3 activity : this compound’s weak PARP3 inhibition (vs. olaparib) reduces interference with non-homologous end joining (NHEJ), affecting genomic stability in repair-competent cells . Method : Use isogenic cell lines (e.g., PTEN-knockout DU145) and PARP3-specific inhibitors to isolate mechanisms .

Q. What strategies optimize this compound-based combination therapies?

- Chemotherapy synergy : this compound potentiates temozolomide in SW620 xenografts (tumor growth inhibition: 75% vs. 60% for olaparib) with reduced myelotoxicity in mice .

- HDAC inhibitors : Valproic acid (VPA) synergizes with this compound in PTEN-mutant PC-3 cells (CI < 0.9) by suppressing Rad51 and Mre11 expression (qPCR/ELISA) and increasing γ-H2AX foci . Design : Use Chou-Talalay combination index (CI) analysis and DNA damage markers (e.g., COMET assay) .

Q. How does this compound’s PARP binding profile influence its utility in PET imaging?

[18F]this compound shows lower tumor specificity than [18F]olaparib due to off-target binding (e.g., 70% residual uptake after olaparib blockade vs. 25% with this compound) . This is attributed to its weak PARP3 inhibition and unknown secondary targets. Method : Perform blocking experiments with excess cold PARP inhibitors and validate via autoradiography .

Q. Why does this compound exhibit species-specific tolerability in combination therapies?

In mice, this compound + temozolomide causes less bone marrow toxicity than olaparib due to spared PARP3-dependent NHEJ in hematopoietic stem cells. However, rats show no tolerability difference, suggesting species-specific repair pathway reliance . Recommendation : Use rat models for human toxicity predictions and murine models for mechanistic studies .

Q. Data Contradiction Analysis

Q. Conflicting reports on this compound’s efficacy in BRCA-deficient models: How to interpret?

While this compound shows activity in BRCA1-mutant MDA-MB-436 cells (clonogenic IC50: ~100 nM), its clinical failure in BRCA-associated cancers may stem from:

- P-gp-independent resistance : Upregulation of alternative efflux transporters (e.g., ABCG2) .

- PARP3 compensation : Residual PARP3 activity mitigates synthetic lethality in vivo . Solution : Profile transporter expression (e.g., Caco-2 permeability assays) and use PARP3-knockout models .

Q. Key Research Considerations

Properties

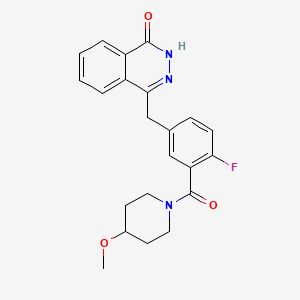

IUPAC Name |

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15H,8-11,13H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNBNUYQTQIHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657831 | |

| Record name | 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174043-16-3 | |

| Record name | AZD-2461 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174043163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1174043-16-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-2461 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K288XF5XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.